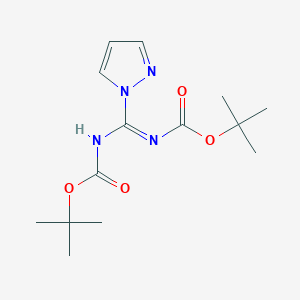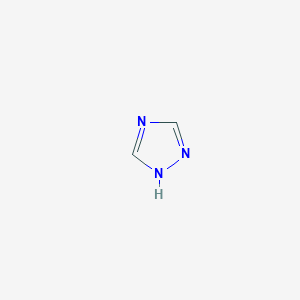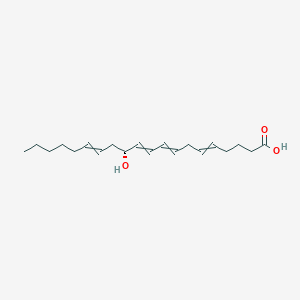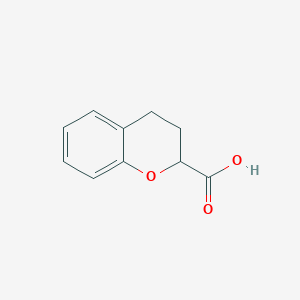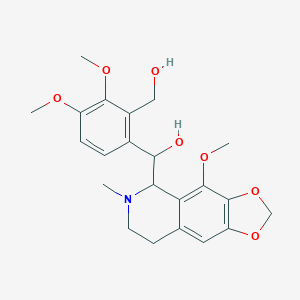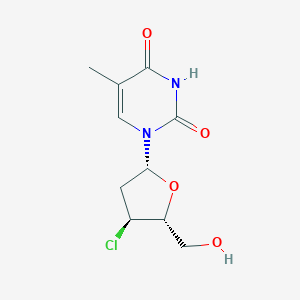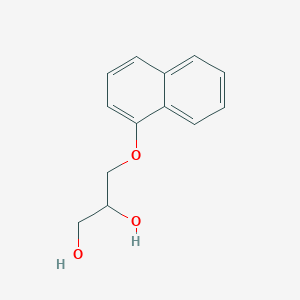
Propranolol glycol
Descripción general
Descripción
Propranolol glycol, also known as 3-(1-Naphthalenyloxy)-1,2-propanediol, is an impurity of Propranolol . Propranolol is a synthetic, non-selective beta-adrenergic receptor antagonist . It is used to treat high blood pressure, heart rhythm disorders, and other heart or circulatory conditions .
Synthesis Analysis
Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
Propranolol glycol contains total 31 bond(s); 17 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The synthesis of propranolol was conducted between 1-naphthol and isopropylamine under mild, less toxic conditions and fast reaction time . Novel propranolol derivatives were formed by reactions at the C-13 and N-15 position through esterification reactions between propranolol and 2-bromobenzoyl chloride, 2-chlorobenzoyl chloride .Physical And Chemical Properties Analysis
Propranolol glycol is a major metabolite of propranolol in man . It has the ability to reduce the lethality of strychnine-induced convulsions in mice .Aplicaciones Científicas De Investigación
Treatment of Anxiety and Stress Disorders
Propranolol, a non-cardioselective β 1,2 blocker, is most commonly recognized for its application in the therapy of various cardiovascular conditions. However, due to its ability to cross the blood–brain barrier and affinity towards multiple macromolecules, it has also found application in other fields . It is one of the very few medications successfully applied in the treatment of stage fright . This review focuses on the application of propranolol in the treatment of various types of anxiety and stress, with particular reference to stage fright and post-traumatic stress disorder (PTSD) .
Treatment of Post-Traumatic Stress Disorder (PTSD)
Propranolol has been used in the treatment of PTSD. Both mechanisms of action as well as comparison with other therapies are presented .
Anticonvulsant Properties
Propranolol glycol, a major metabolite of propranolol in man, has been shown to reduce the lethality of strychnine-induced convulsions in mice . The onset of action of propranolol glycol is instantaneous but delayed for propranolol . The anticonvulsant properties of propranolol may be related to its conversion to propranolol glycol .
Treatment of Cardiovascular Conditions
Propranolol is most commonly recognized for its application in the therapy of various cardiovascular conditions, such as hypertension, coronary artery disease, and tachyarrhythmias .
Antiangiogenic Properties
Propranolol has shown increasing evidence of its antiangiogenic properties in different RDs, including vascular or oncological pathologies .
Pro-apoptotic Properties
Propranolol has shown pro-apoptotic properties in different RDs, including vascular or oncological pathologies .
Mecanismo De Acción
Target of Action
Propranolol glycol primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating cardiovascular functions . The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors .
Mode of Action
Propranolol glycol works by competitively blocking beta-adrenergic receptors . This inhibition results in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .
Biochemical Pathways
Propranolol glycol affects several biochemical pathways. It inhibits the effects of adrenaline, which is mediated by beta-1 receptors . It also interferes with the glucuronidation of hydroxypropranolol, a metabolic process that leads to the formation of glucuronide metabolites .
Pharmacokinetics
Propranolol glycol is well absorbed after oral administration and is extensively metabolized in the liver . It has a dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . The onset of action of propranolol glycol is instantaneous but delayed for propranolol . Its duration of action is short, explained by its extensive metabolism .
Result of Action
The molecular and cellular effects of propranolol glycol’s action include a decrease in the autotrophic O2 production and an increase in the heterotrophic mitochondrial respiration in diatoms . It also promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propranolol glycol. For instance, it has been shown that propranolol can interfere with the adrenergic regulation of circulating leukocyte numbers, blunting psychological stress effects but enhancing exercise effects . Furthermore, propranolol may decrease the oxygenation capacity of diatoms, adding a supplementary factor to the depletion in diatom oxygenation capacity .
Safety and Hazards
Direcciones Futuras
Propranolol has shown increasing evidence of its antiangiogenic, pro-apoptotic, vasoconstrictor and anti-inflammatory properties in different Rare Diseases (RDs), including vascular or oncological pathologies . This highlights the finished and ongoing trials in which propranolol has arisen as a good repurposing drug for improving the health condition in RDs .
Propiedades
IUPAC Name |
3-naphthalen-1-yloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865804 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propranolol glycol | |
CAS RN |
36112-95-5 | |
| Record name | Propranolol glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol Related Compound A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
